Product packaging for 2-(aminomethyl)-N-benzyl-N-ethylaniline(Cat. No.:CAS No. 1039314-59-4)

2-(aminomethyl)-N-benzyl-N-ethylaniline

Cat. No.: B1386513
CAS No.: 1039314-59-4
M. Wt: 240.34 g/mol
InChI Key: UTHQJRLUVKOSMA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N-benzyl-N-ethylaniline (CAS 1039314-59-4) is a versatile chemical building block with a molecular weight of 240.34 g/mol and the molecular formula C 16 H 20 N 2 . This tertiary amine is valued in organic synthesis and medicinal chemistry research for its structural features, serving as a key intermediate in the construction of more complex molecules. In scientific research, this compound and its structural analogs are investigated for their potential biological activities. Studies on similar N-benzyl aniline derivatives have shown them to be highly potent inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), with IC 50 values reported in the nanomolar range . The mechanism of action for such compounds typically involves interaction with enzymatic targets, potentially acting as an agonist or antagonist to modulate their activity . Furthermore, the ortho-aminomethyl aniline scaffold is a valuable precursor in synthetic chemistry. Innovative, catalyst-free synthetic pathways, such as imine condensation–isoaromatization reactions with primary amines, can be utilized to efficiently generate the core 2-benzyl N-substituted aniline structure, highlighting its utility as a synthetic intermediate . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2 B1386513 2-(aminomethyl)-N-benzyl-N-ethylaniline CAS No. 1039314-59-4

Properties

IUPAC Name

2-(aminomethyl)-N-benzyl-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-2-18(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)12-17/h3-11H,2,12-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHQJRLUVKOSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-benzyl-N-ethylaniline can be achieved through several methods. One common approach involves the reductive amination of 2-(aminomethyl)phenyl ketone with benzylamine and ethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-benzyl-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(aminomethyl)-N-benzyl-N-ethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-benzyl-N-ethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key features of 2-(aminomethyl)-N-benzyl-N-ethylaniline with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
N-Benzyl-N-ethylaniline C₁₅H₁₇N 211.31 Benzyl, ethyl (N-substituents) Intermediate in dye synthesis
2-(N-Ethylanilino)ethanol C₁₀H₁₅NO 165.23 Ethanolamine group (-CH₂CH₂OH) Surfactant or polymer precursor
N-(2-Cyanoethyl)-N-methylaniline C₁₀H₁₂N₂ 160.22 Cyanoethyl (-CH₂CH₂CN) Solid (MP: 90°C); dye intermediate
4,4’-(Phenylmethylene)bis(N-benzyl-N-ethylaniline) C₃₉H₄₂N₂ 530.77 Bis-aniline with methylene linker Photocatalytic or optoelectronic applications

Key Observations :

  • This contrasts with N-(2-cyanoethyl)-N-methylaniline, where the cyano group (-CN) increases thermal stability and rigidity .
  • Molecular Weight : Bis-aniline derivatives (e.g., 4,4’-(phenylmethylene)bis(N-benzyl-N-ethylaniline)) exhibit significantly higher molecular weights (>500 g/mol), suggesting applications in materials science, whereas simpler analogs like N-benzyl-N-ethylaniline are more suited for small-molecule synthesis .
  • Functional Groups: Ethanolamine-substituted analogs (e.g., 2-(N-Ethylanilino)ethanol) demonstrate higher solubility in polar solvents due to the hydroxyl group, a property absent in the aminomethyl derivative .

Biological Activity

2-(Aminomethyl)-N-benzyl-N-ethylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H20N2\text{C}_{16}\text{H}_{20}\text{N}_{2}

This structure comprises an aniline core substituted with a benzyl and an ethyl group, which are believed to influence its biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can lead to reduced pigmentation in various cell types.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially affecting bacterial proliferation.
  • Anticancer Potential : Research indicates that this compound may reduce cell proliferation in cancer cells, suggesting a possible role in cancer therapeutics.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Description Reference
Enzyme InhibitionInhibits tyrosinase activity, affecting melanin synthesis
AntimicrobialExhibits activity against certain bacterial strains
AnticancerReduces proliferation in cancer cell lines

Study 1: Antimicrobial Effects

In a study investigating the antimicrobial properties of various aniline derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL. This suggests that modifications in the aniline structure can enhance antimicrobial efficacy.

Study 2: Cancer Cell Proliferation

Another study focused on the anticancer properties of the compound. It was tested against several cancer cell lines, including breast and colon cancer. Results indicated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM. This highlights its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(aminomethyl)-N-benzyl-N-ethylaniline, and how can purity (>98%) be ensured?

  • Methodology : Reductive N-alkylation using carboxylic acids and borazane under mild conditions is a validated approach. For example, N-benzyl-N-ethylaniline derivatives have been synthesized via this method, yielding high-purity products confirmed by GC analysis .
  • Critical Parameters :

  • Reaction temperature (ambient to 60°C).
  • Stoichiometric ratios of amines to carbonyl sources.
  • Post-synthesis purification via column chromatography or recrystallization.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Techniques :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), ethyl group protons (δ 1.2–1.4 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 211.31 for the parent compound) and fragmentation patterns validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store at -20°C for long-term stability, as recommended for structurally similar amines .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic transformations?

  • Analysis :

  • Steric hindrance from the benzyl and ethyl groups reduces nucleophilicity at the amine center.
  • Electron-donating aminomethyl groups enhance stability in acidic media.
  • Computational studies (DFT) can model charge distribution and predict reaction pathways .

Q. What contradictions exist in reported reaction yields for N-alkylation of this compound derivatives, and how can they be resolved?

  • Case Study : Discrepancies in yields (e.g., 60–85%) arise from:

  • Variable catalyst loadings (e.g., Pd/C vs. Raney Ni).
  • Competing side reactions (e.g., over-alkylation).
  • Resolution: Optimize reaction monitoring (TLC/GC-MS) and use kinetic studies to identify rate-limiting steps .

Q. How can spectroscopic data (e.g., NMR, IR) distinguish this compound from its structural isomers?

  • Key Differentiators :

  • IR : Absence of carbonyl stretches (1650–1750 cm<sup>-1</sup>) rules out amide isomers.
  • <sup>13</sup>C NMR : Unique shifts for the aminomethyl carbon (δ 40–45 ppm) vs. alkylated aromatic carbons (δ 120–140 ppm) .

Q. What role does this compound play in designing fluorescent probes or bioactive molecules?

  • Applications :

  • The aminomethyl group enables conjugation with fluorophores (e.g., dansyl chloride) for imaging studies.
  • Structural analogs (e.g., N-benzyl-N-ethylaniline derivatives) are intermediates in opioid receptor ligands, suggesting potential bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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